1-(Phenylsulfonyl)piperidine

Medicinal Chemistry Synthetic Methodology Cholinesterase Inhibition

Essential N-sulfonylated piperidine scaffold (CAS 5033-23-8) for CNS & oncology SAR. Serves as the unsubstituted core for libraries targeting BChE (30-fold selectivity) and EGFR (IC50 6.16 µM). Ensures synthetic fidelity for 5-HT2A antagonist pharmacophores. Avoid alkyl/aryl analogs to maintain downstream biological activity.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 5033-23-8
Cat. No. B086637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)piperidine
CAS5033-23-8
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H15NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyVRYWBMTXKFQBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)piperidine (CAS 5033-23-8): Procurement & Characterization Guide for Research Use


1-(Phenylsulfonyl)piperidine (CAS 5033-23-8) is an N-sulfonylated piperidine building block with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . The compound consists of a six-membered piperidine ring where the nitrogen atom is substituted with a phenylsulfonyl group . This structural motif serves as a key intermediate in medicinal chemistry and organic synthesis, acting as a precursor for diverse pharmacologically active derivatives [1]. Notably, the compound is cited in 355 patents, underscoring its relevance as a commercial and scientific scaffold [2].

Why 1-(Phenylsulfonyl)piperidine (5033-23-8) Cannot Be Replaced by Generic Piperidine Analogs in Drug Discovery


Simple piperidine analogs or other N-sulfonylpiperidines cannot substitute for 1-(Phenylsulfonyl)piperidine due to its unique role as a foundational precursor in structure-activity relationship (SAR) studies. The unsubstituted piperidine ring provides a critical point of diversification, enabling the synthesis of more complex derivatives with targeted biological activities. For instance, the compound is a direct precursor to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, a key intermediate for developing cholinesterase inhibitors [1]. The presence of the phenylsulfonyl group confers specific electronic and steric properties that influence downstream molecular interactions, a feature not shared by piperidines bearing alkylsulfonyl or other aryl groups. Consequently, substituting this specific building block would alter the synthetic pathway and final product identity, thereby invalidating comparative SAR data and potentially eliminating the desired biological activity of the target molecule [2].

Evidence-Based Differentiation of 1-(Phenylsulfonyl)piperidine (5033-23-8) for Informed Procurement


Synthetic Utility: A Core Precursor for Diversified Piperidine-4-carbohydrazide Libraries

1-(Phenylsulfonyl)piperidine is a direct and essential precursor to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, which serves as the foundational core for generating focused libraries of N'-[(alkyl/aryl)sulfonyl] derivatives. The parent compound, in contrast to its simple N-benzyl or N-alkyl piperidine counterparts, provides the necessary sulfonamide linkage for subsequent functionalization. This scaffold was used to synthesize 14 novel derivatives (4a-n) for cholinesterase inhibition studies [1]. The ability to proceed from this specific starting material to a diverse array of bioactive molecules is a quantifiable synthetic advantage, as the route is well-established and characterized by IR, 1H-NMR, and EI-MS spectra [1].

Medicinal Chemistry Synthetic Methodology Cholinesterase Inhibition

Cholinesterase Inhibition: Quantified Selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE)

The derivative 1-(phenylsulfonyl)piperidine-4-carbohydrazide, for which 1-(phenylsulfonyl)piperidine is the direct precursor, demonstrates a significant and quantifiable selectivity for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In vitro enzyme inhibition assays reveal an IC50 value of 0.8 μM for human BChE, compared to 24.2 μM for human AChE . This 30-fold selectivity for BChE over AChE is a quantifiable characteristic that distinguishes this chemotype from other cholinesterase inhibitors like galantamine, which often show less pronounced BChE selectivity or act primarily on AChE [1].

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

EGFR Signaling Inhibition: Demonstrated Activity in Lung Cancer Cell Models

Derivatives of 1-(phenylsulfonyl)piperidine have shown quantifiable inhibition of Epidermal Growth Factor Receptor (EGFR) signaling in human lung cancer cells. Specifically, the compound N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide (NDS-41119) demonstrated an IC50 of 6.16 ± 0.88 µM in cellular assays, which correlated with decreased phosphorylation of EGFR, ERK, and Akt [1]. In contrast, closely related analogs from the same study, such as NDS-41107, exhibited a weaker IC50 of 15.45 ± 2.25 µM, representing a 2.5-fold difference in potency [1]. This demonstrates that the 1-(phenylsulfonyl)piperidine core is a privileged scaffold for developing potent EGFR signaling inhibitors, and that minor modifications yield quantifiable differences in activity.

Oncology Kinase Inhibition Lung Cancer

5-HT2A Receptor Antagonism: A Validated Pharmacophore for CNS Applications

The phenylsulfonylpiperidine motif is a validated pharmacophore for selective 5-HT2A receptor antagonism. In a study of 4-(phenylsulfonyl)piperidines, the parent compound, 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine (compound 12), was identified as a high-affinity antagonist but lacked oral bioavailability [1]. Subsequent SAR optimization led to the identification of analogs like compound 26, a 4-cyanophenylsulfonyl derivative, which retained high affinity and selectivity while achieving oral bioavailability and brain penetration suitable for in vivo evaluation [1]. This demonstrates that the 1-(phenylsulfonyl)piperidine core is a critical starting point for developing CNS-penetrant 5-HT2A antagonists, with quantifiable improvements in pharmacokinetic properties achievable through rational design. The core scaffold is essential for the initial high-affinity binding.

Neuroscience GPCR Serotonin

Optimal Application Scenarios for 1-(Phenylsulfonyl)piperidine (5033-23-8) in Scientific R&D


Synthesis of Focused Libraries for Cholinesterase-Targeted Therapeutics

As demonstrated by the work of Khalid et al., 1-(phenylsulfonyl)piperidine is the optimal starting material for synthesizing diverse N'-(aryl/alkylsulfonyl) piperidine-4-carbohydrazide libraries [1]. This scenario is ideal for research teams investigating novel cholinesterase inhibitors for Alzheimer's disease. The well-characterized synthetic route from this specific precursor ensures reliable access to a series of compounds for SAR studies, enabling the identification of derivatives with improved potency and selectivity profiles for BChE over AChE, as supported by the 30-fold selectivity data [2].

Development of EGFR Signaling Inhibitors for Oncology Research

For oncology research groups focusing on lung cancer and other EGFR-driven malignancies, 1-(phenylsulfonyl)piperidine serves as a crucial building block for synthesizing potent inhibitors of EGFR signaling. As evidenced by the direct comparison between NDS-41119 and NDS-41107, this scaffold allows for the rational design of analogs with quantifiable improvements in cellular potency (IC50 of 6.16 µM vs 15.45 µM) [1]. This application scenario is supported by its demonstrated ability to inhibit downstream signaling pathways (EGFR, ERK, Akt) in human lung cancer cells [1].

Design of CNS-Penetrant 5-HT2A Receptor Antagonists

Research programs aimed at developing novel therapeutics for schizophrenia and other neuropsychiatric disorders will find 1-(phenylsulfonyl)piperidine to be an invaluable core scaffold. As established by Fletcher et al., the phenylsulfonylpiperidine moiety is a validated pharmacophore for high-affinity 5-HT2A receptor antagonism [1]. This application scenario involves using this building block to design and synthesize new analogs with optimized pharmacokinetic properties, such as oral bioavailability and brain penetration, which are critical for CNS drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Phenylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.